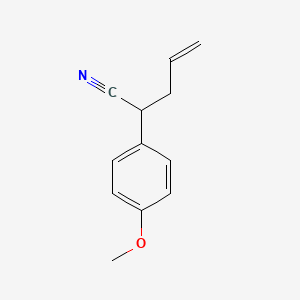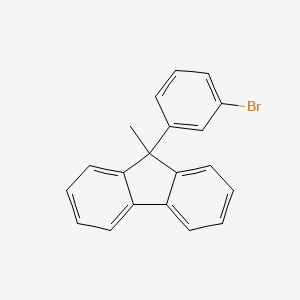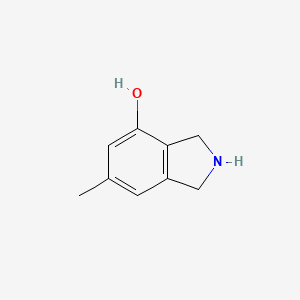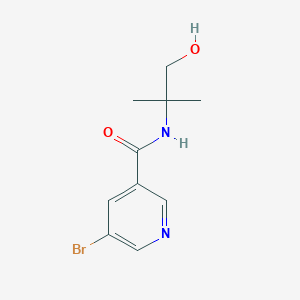
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a hydroxy group attached to a 2-methylpropan-2-yl group, and a carboxamide group at the 3rd position of the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the hydroxy-2-methylpropan-2-yl group and the carboxamide group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps involve the use of protecting groups and deprotection strategies to introduce the hydroxy and carboxamide functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxamide group can also interact with proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with a fluorine atom instead of bromine.
5-iodo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. The bromine atom also influences the compound’s biological activity, making it a valuable molecule for research and development in various fields.
Properties
CAS No. |
923276-95-3 |
|---|---|
Molecular Formula |
C10H13BrN2O2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,6-14)13-9(15)7-3-8(11)5-12-4-7/h3-5,14H,6H2,1-2H3,(H,13,15) |
InChI Key |
ZUWAHMHZNVUCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
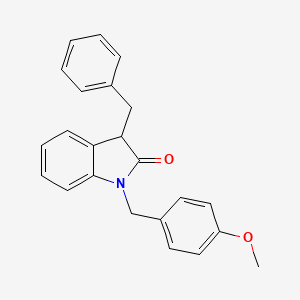

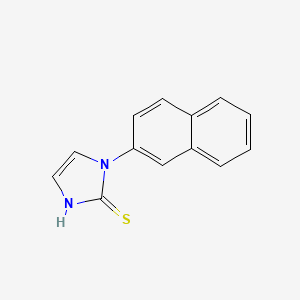
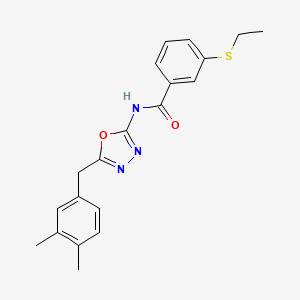
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)
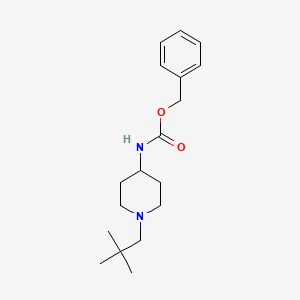
![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
